molecular formula C19H15FO2 B6375192 4-(3-Benzyloxyphenyl)-3-fluorophenol CAS No. 1261930-78-2

4-(3-Benzyloxyphenyl)-3-fluorophenol

Cat. No.: B6375192
CAS No.: 1261930-78-2
M. Wt: 294.3 g/mol
InChI Key: JCZKCXDVKYVLMZ-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)-3-fluorophenol is an organic compound that features a phenol group substituted with a benzyloxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyloxyphenyl)-3-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base .

For example, the synthesis can be carried out by reacting 3-fluorophenylboronic acid with 3-benzyloxyphenyl bromide in the presence of a palladium catalyst such as palladium(II) acetate and a base like potassium carbonate in a suitable solvent such as toluene or ethanol. The reaction is typically conducted under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-3-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(3-Benzyloxyphenyl)-3-fluorophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-3-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Benzyloxyphenyl)-3-fluorophenol is unique due to the presence of both a benzyloxy group and a fluorine atom on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-fluoro-4-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-19-12-16(21)9-10-18(19)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZKCXDVKYVLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684576
Record name 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-78-2
Record name 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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